molecular formula C11H21N3O B1302284 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine CAS No. 70558-13-3

1-(2-Oxo-2-piperidin-1-ylethyl)piperazine

Cat. No.: B1302284
CAS No.: 70558-13-3
M. Wt: 211.3 g/mol
InChI Key: PCHXUJGLAFXWIW-UHFFFAOYSA-N
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Description

1-(2-Oxo-2-piperidin-1-ylethyl)piperazine is a chemical compound with the molecular formula C11H21N3O and a molecular weight of 211.31 g/mol It is characterized by the presence of both piperidine and piperazine rings, which are connected through an oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine typically involves the reaction of piperidine with piperazine in the presence of an appropriate oxidizing agent. One common method involves the use of acetic anhydride as the oxidizing agent, which facilitates the formation of the oxoethyl linkage between the two rings . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxo-2-piperidin-1-ylethyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl or carboxyl groups, while reduction can produce alcohol derivatives .

Scientific Research Applications

1-(2-Oxo-2-piperidin-1-ylethyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxoethyl group plays a crucial role in its binding affinity and specificity. The compound may modulate the activity of these targets by altering their conformation or by participating in chemical reactions that affect their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Oxo-2-piperidin-1-ylethyl)piperidine
  • 1-(2-Oxo-2-piperidin-1-ylethyl)morpholine
  • 1-(2-Oxo-2-piperidin-1-ylethyl)pyrrolidine

Uniqueness

1-(2-Oxo-2-piperidin-1-ylethyl)piperazine is unique due to the presence of both piperidine and piperazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-piperazin-1-yl-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c15-11(14-6-2-1-3-7-14)10-13-8-4-12-5-9-13/h12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHXUJGLAFXWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375160
Record name 1-(2-oxo-2-piperidin-1-ylethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70558-13-3
Record name 1-(2-oxo-2-piperidin-1-ylethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70558-13-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared from 1-tert-butyloxycarbonyl-piperazine, chloroacetylchloride and piperidine in an analogous manner as described in example 21.
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